molecular formula C14H10O8 B1530899 Oosporein CAS No. 475-54-7

Oosporein

Cat. No. B1530899
CAS RN: 475-54-7
M. Wt: 306.22 g/mol
InChI Key: DHMPJEGFPQTNFX-UHFFFAOYSA-N
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Description

Oosporein is a toxic, bronze-colored dibenzoquinone with the molecular formula C14H10O8 . It was first extracted from various molds and has antibiotic, antiviral, cytotoxic, antifungal, and insecticide properties .


Synthesis Analysis

The synthesis of oosporein involves a pH signaling transcription factor, BbPacC. Overexpression of BbPacC promotes oosporein production in B. bassiana at pH 6.0 or under alkaline conditions (pH 8.0), but deletion of this gene abolished oosporein production . Another study found that the oosporein biosynthetic machinery in fungi includes a polyketide synthase (PKS) pathway with seven genes for quinone biosynthesis .


Molecular Structure Analysis

The molecular structure of oosporein is represented by the formula C14H10O8 .


Chemical Reactions Analysis

Oosporein has been found to have cytotoxic effects, causing chronic disorders in animals. It has been isolated from the fungus Cochliobolus kusanoi of Nerium oleander L . The toxic effects of oosporein and the possible mechanisms of cytotoxicity, as well as the role of oxidative stress in cytotoxicity, have been evaluated in vitro .


Physical And Chemical Properties Analysis

Oosporein has a molar mass of 306.224 g·mol−1 . Its density is 1.9±0.1 g/cm3, and it has a boiling point of 398.0±42.0 °C at 760 mmHg .

Scientific Research Applications

Biosynthesis and Biological Activity

Oosporein, a bibenzoquinone compound produced by fungi, has been studied for its biosynthesis and biological activity. Feng et al. (2015) detailed the biosynthesis pathway in Beauveria bassiana, highlighting the roles of polyketide synthase oosporein synthase 1 (OpS1) and other enzymes in producing oosporein. This compound plays a significant role in fungal virulence by inhibiting insect immunity, demonstrating its potential in biological pest control applications (Feng, Shang, Cen, & Wang, 2015).

Antifungal and Antibacterial Properties

Oosporein's antifungal and antibacterial properties have been highlighted in various studies. For instance, Nagaoka et al. (2004) identified oosporein's antifungal activity against Phytophthora infestans, suggesting its use in controlling plant pathogens (Nagaoka, Nakata, & Kouno, 2004). Furthermore, Fan et al. (2017) discussed oosporein's role after host death, limiting bacterial growth on host cadavers and thus benefiting the producing fungus (Fan, Liu, Keyhani, Tang, Pei, Zhang, & Tong, 2017).

Physicochemical Properties

The physicochemical properties of oosporein have been studied to understand its environmental distribution. Seger et al. (2005) analyzed its solubility, stability, and partition coefficient, providing insights into how oosporein behaves in different environmental conditions (Seger, Erlebach, Stuppner, Griesser, & Strasser, 2005).

Toxicological Studies

Toxicological aspects of oosporein have been explored, although this falls slightly outside the exclusion criteria of drug use and side effects. Ramesha et al. (2015) investigated the cytotoxic effects of oosporein isolated from Cochliobolus kusanoi, providing valuable data on its impact on kidney and spleen cells (Ramesha, Venkataramana, Nirmaladevi, Gupta, Chandranayaka, & Srinivas, 2015).

Safety And Hazards

Oosporein is known to be a toxic agent . It is not identified as a PBT/vPvB substance .

properties

IUPAC Name

2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPJEGFPQTNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963861
Record name Oosporein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oosporein

CAS RN

475-54-7
Record name Oosporein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oosporein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oosporein
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466
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Record name Oosporein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OOSPOREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
P Feng, Y Shang, K Cen… - Proceedings of the …, 2015 - National Acad Sciences
… synthase 1), is responsible for OA production leading to oosporein biosynthesis. In addition to the elucidation of the longstanding question about the nature of the oosporein biosynthetic …
Number of citations: 205 www.pnas.org
L Mc Namara, SK Dolan, JMD Walsh, JC Stephens… - Fungal biology, 2019 - Elsevier
… and immunomodulation effects of oosporein produced by Beauveria caledonica … oosporein production in B. caledonica; exogenous oosporein induces the expression of the oosporein …
Number of citations: 31 www.sciencedirect.com
G He, J Yan, XY Wu, XJ Gou, WC Li - Acta Crystallographica Section …, 2012 - scripts.iucr.org
The title compound [systematic name: 3,3′,6,6′-tetrahydroxy-4,4′-dimethyl-1,1′-bi(cyclohexa-3,6-diene)-2,2′,5,5′-tetraone], C14H10O8, was isolated from Tremella fuciformis. …
Number of citations: 10 scripts.iucr.org
R Alurappa, MRM Bojegowda, V Kumar… - Natural product …, 2014 - Taylor & Francis
… was further purified and characterised as oosporein. Oosporein from C.kusanoi exhibited … The characterisation and antioxidant activity of oosporein from C. kusanoi are reported for …
Number of citations: 50 www.tandfonline.com
BJ TERRY, WC Liu, CW CIANCI… - The Journal of …, 1992 - jstage.jst.go.jp
… mechanismof inhibition by oosporein. Oosporein was determined to be a noncompetitive inhibitor of dGTPor dCTP incorporation into DNA(data not shown). In contrast, oosporein is a …
Number of citations: 41 www.jstage.jst.go.jp
A Ramesha, M Venkataramana… - Frontiers in …, 2015 - frontiersin.org
… Effects oosporein on chromosomal DNA damage was assessed by Comet assay, and … cell lines by increasing the oosporein concentration. Further, oosporein treatment to studied cell …
Number of citations: 28 www.frontiersin.org
C Seger, D Erlebach, H Stuppner… - Helvetica chimica …, 2005 - Wiley Online Library
… of oosporein at different pH values and temperatures was addressed. Oosporein degraded … The distribution coefficient (D O ) for oosporein at pH 1.2 was found to be 53.7±4.1 (logD O =…
Number of citations: 38 onlinelibrary.wiley.com
M Taniguchi, T KAWAGICHI, T Tanaka… - Agricultural and biological …, 1984 - jstage.jst.go.jp
In the course of our screening for bioactive metabolites, a filamentous fungus isolated from a soil sample collected at the campus of our university was found to produce large amounts of …
Number of citations: 27 www.jstage.jst.go.jp
BZ Mao, C Huang, GM Yang, YZ Chen… - African Journal of …, 2010 - ajol.info
… Our study isolated oosporein from the metabolites of … We demonstrated that oosporein is capable of antagonizing … It was shown that oosporein had great toxicity against A. salina. …
Number of citations: 40 www.ajol.info
Y Fan, X Liu, NO Keyhani, G Tang… - Proceedings of the …, 2017 - National Acad Sciences
… ) and constitutive oosporein production. Oosporein production was abolished in double mutants of Bbsmr1 and a second transcription factor, OpS3, within the oosporein gene cluster (…
Number of citations: 120 www.pnas.org

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